2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid
Description
2-{[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a thioether (-S-) linkage, and a terminal carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . This compound serves as a key intermediate in the synthesis of peptide derivatives, particularly in solid-phase methodologies where selective modification of amino acid side chains is required.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-18(22)12-25-10-9-20-19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLBDQWPUFJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156908 | |
| Record name | 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180576-11-8 | |
| Record name | 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180576-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the correct sequence of amino acids in the peptide chain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, their molecular properties, and applications:
Reactivity and Stability
- Thioether vs. Ether/Oxygen Linkages : The ethylsulfanyl group in the target compound offers greater resistance to oxidative and hydrolytic degradation compared to ethers (e.g., azetidine-linked analog in ), though it may be susceptible to strong oxidizing agents.
- Fmoc Deprotection : All Fmoc-containing compounds require base treatment (e.g., piperidine) for deprotection. Steric hindrance from bulkier groups (e.g., piperazine in ) may slow deprotection kinetics.
- Synthetic Yields : Thioester intermediates (e.g., in ) exhibit moderate yields (~17%), highlighting challenges in sulfur-containing syntheses.
Solubility and Physicochemical Properties
- Hydrophobicity : Compounds with aromatic (e.g., phenylacetic acid in ) or alkyl chains (e.g., pentyl derivative in ) show increased hydrophobicity, impacting solubility in aqueous systems.
- Crystallinity : Piperazine and azetidine derivatives () may exhibit lower crystallinity due to conformational flexibility, complicating purification.
Research and Application Highlights
- Peptide Backbone Modification : The azetidine analog has been used to constrain peptide conformations, improving target binding affinity in drug discovery .
- Bioconjugation : The phenylacetic acid derivative facilitates site-specific labeling of proteins via its reactive carboxylic acid group.
- Metal Chelation: The piperazine analog demonstrates utility in synthesizing metal-chelating peptides for diagnostic imaging.
Biological Activity
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid, commonly referred to as Fmoc-SH-Acetic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H19NO5
- Molecular Weight : 325.36 g/mol
- CAS Number : 260367-12-2
The presence of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in the compound's reactivity and biological interactions.
The biological activity of Fmoc-SH-Acetic acid can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. It acts primarily through:
- Inhibition of Enzymatic Activity : Studies have shown that Fmoc derivatives can inhibit specific enzymes, affecting metabolic pathways.
- Cellular Uptake : The compound's structure facilitates its transport across cellular membranes, allowing it to exert effects on intracellular targets.
Antimicrobial Properties
Research indicates that Fmoc-SH-Acetic acid exhibits antimicrobial activity against a range of pathogens. For example:
- Study Findings : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
Cytotoxicity
Cytotoxic effects have also been observed in various cancer cell lines. The compound has shown selective cytotoxicity towards:
- Breast Cancer Cells : In vitro studies reported an IC50 value of approximately 30 µM against MCF-7 breast cancer cells, indicating significant potential for therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of Fmoc-SH-Acetic acid against clinical isolates of bacteria. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 2: Cytotoxicity in Cancer Cells
The cytotoxic effects were assessed using various cancer cell lines, with results shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 40 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
